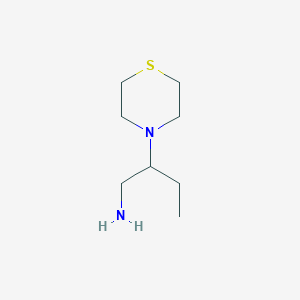
2-(Thiomorpholin-4-yl)butan-1-amine
描述
2-(Thiomorpholin-4-yl)butan-1-amine is a compound with the molecular formula C8H18N2S and a molecular weight of 174.31 g/mol. This compound has garnered interest among scientists and researchers due to its unique physical, chemical, and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(Thiomorpholin-4-yl)butan-1-amine typically involves the nucleophilic substitution of haloalkanes with thiomorpholine. One common method is the alkylation of thiomorpholine with 1-bromobutane under basic conditions. The reaction proceeds as follows:
Reactants: Thiomorpholine and 1-bromobutane.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Thiomorpholine is dissolved in an appropriate solvent (e.g., ethanol or acetonitrile), and 1-bromobutane is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product, this compound, is isolated by extraction and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反应分析
Types of Reactions
2-(Thiomorpholin-4-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiomorpholine ring or the butan-1-amine chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
科学研究应用
2-(Thiomorpholin-4-yl)butan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(Thiomorpholin-4-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
相似化合物的比较
2-(Thiomorpholin-4-yl)butan-1-amine can be compared with other similar compounds, such as:
Thiomorpholine: Lacks the butan-1-amine chain, making it less versatile in chemical reactions.
4-(Butylamino)thiomorpholine: Similar structure but with different functional groups, leading to distinct chemical and biological properties.
2-(Morpholin-4-yl)butan-1-amine: Contains an oxygen atom instead of sulfur, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the thiomorpholine ring and the butan-1-amine chain, providing a versatile scaffold for various chemical modifications and applications.
属性
IUPAC Name |
2-thiomorpholin-4-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2S/c1-2-8(7-9)10-3-5-11-6-4-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTZYJMJVQOOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



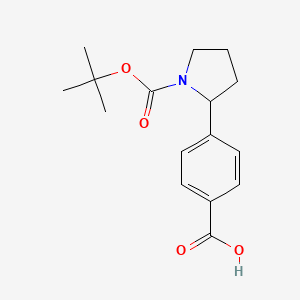

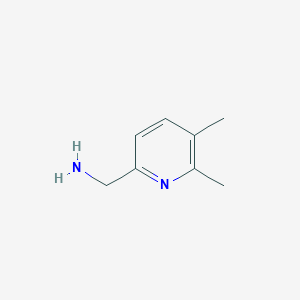
![(E)-N-{[7-(5-Acetyl-2-thienyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1461959.png)
![4-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1461960.png)
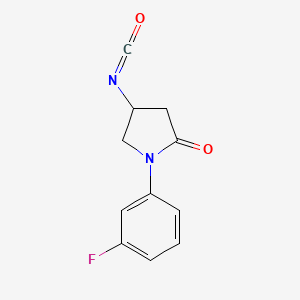
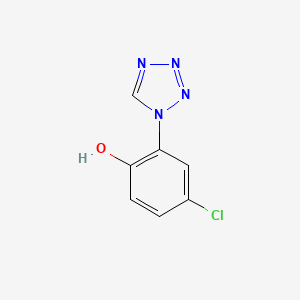

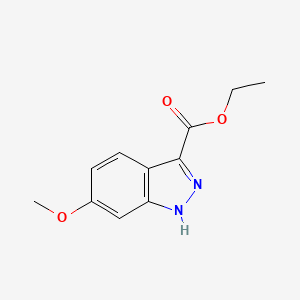

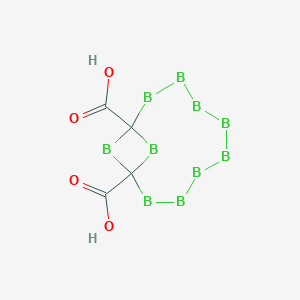
![1-{6-Acetyl-9-[3-(dimethylamino)propyl]-2,7-dimethoxy-9H-carbazol-3-yl}-1-ethanone](/img/structure/B1461976.png)
![{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1461977.png)
